
Ácido (5-fluoro-2-(metilcarbamoyl)fenil)borónico
Descripción general
Descripción
“(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H9BFNO3 and a molecular weight of 196.97 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids, such as “(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for “(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid” is 1S/C8H9BFNO3/c1-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis
Boronic acids, including “(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid”, are important chemical building blocks employed in cross-coupling reactions . They have been utilized for fluorescent detection of saccharides . The compound Bortezomib, for instance, utilizes the boronic acid for its proteasome inhibitory effect .Physical And Chemical Properties Analysis
“(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid” is a solid substance with a density of 1.3±0.1 g/cm3 . Its refractive index is 1.534 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Reacciones de acoplamiento cruzado de Suzuki-Miyaura
El ácido (5-fluoro-2-(metilcarbamoyl)fenil)borónico se utiliza probablemente en reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son un tipo de reacción de acoplamiento cruzado catalizada por paladio. Esta reacción se utiliza ampliamente en la síntesis de compuestos orgánicos complejos, incluidos productos farmacéuticos, agroquímicos y materiales orgánicos .
Síntesis de interruptores moleculares
Este compuesto puede estar involucrado en la síntesis de interruptores moleculares. La presencia de un grupo ácido borónico puede facilitar la formación de 9,10-diarylantracenos, que son compuestos conocidos por sus propiedades conmutables .
Diseño y administración de fármacos
Los ácidos borónicos, incluidos los derivados como el ácido (5-fluoro-2-(metilcarbamoyl)fenil)borónico, se consideran para el diseño de nuevos fármacos y dispositivos de administración de fármacos. Pueden actuar como portadores de boro adecuados para la terapia de captura de neutrones .
Aplicaciones de detección
El compuesto podría utilizarse en aplicaciones de detección debido a las interacciones de los ácidos borónicos con dioles y bases de Lewis fuertes como aniones de fluoruro o cianuro. Esto los hace útiles en diversos ensayos homogéneos o sistemas de detección heterogéneos .
Catálisis
Los ácidos fenilborónicos son reactivos conocidos que se utilizan para la catálisis en diversas reacciones químicas, incluida la aminación intramolecular catalizada por rodio y las reacciones de tipo Heck estereoselectivas catalizadas por paladio .
Síntesis orgánica
El compuesto puede utilizarse como reactivo en reacciones de alquilación de Friedel-Crafts, que son importantes para la construcción de moléculas orgánicas complejas .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
[5-fluoro-2-(methylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO3/c1-11-8(12)6-3-2-5(10)4-7(6)9(13)14/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAMPDABXAYDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)C(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672867 | |
| Record name | [5-Fluoro-2-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-96-3 | |
| Record name | B-[5-Fluoro-2-[(methylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-Fluoro-2-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate](/img/structure/B1391395.png)

![2-Chlorooxazolo[5,4-c]pyridine](/img/structure/B1391399.png)
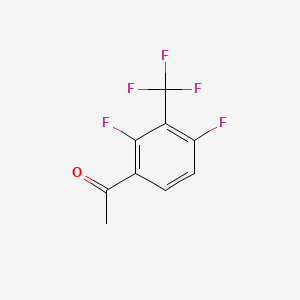
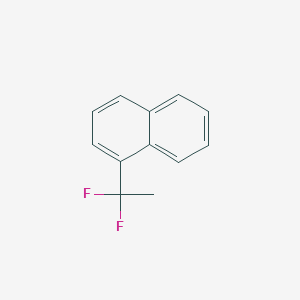
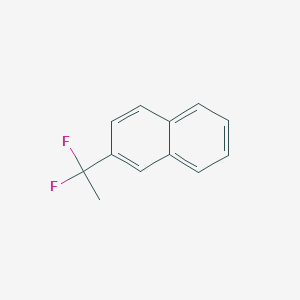


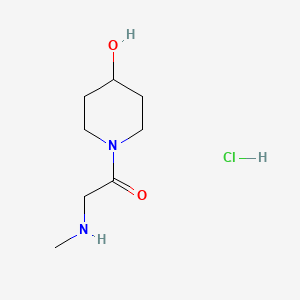
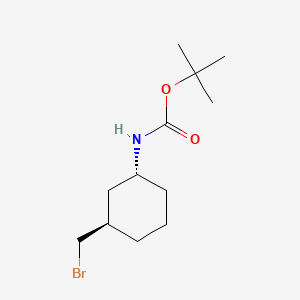
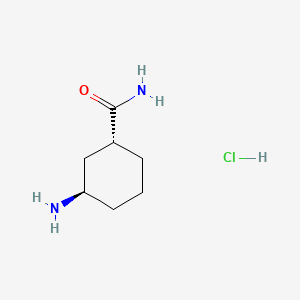
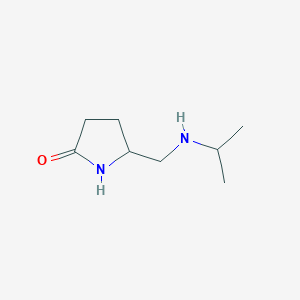

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride](/img/structure/B1391417.png)
